molecular formula C10H8ClN3O B8411139 (4-Chlorophenyl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone

(4-Chlorophenyl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone

Cat. No. B8411139
M. Wt: 221.64 g/mol
InChI Key: YWVFAPUATUZEHZ-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

Similar to the procedure described in J. Am. Chem. Soc. 1991, 7277, a flask containing Dess-Martin reagent (1.50 g, 3.54 mmol) in DCM (30 mL) was cooled to 0° C. and then a solution of (4-chlorophenyl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol (500 mg, 2.24 mmol, Intermediate 42, step b) in 10 mL of DCM was added. After 5 min, the ice bath was removed and the mixture was allowed to stir at room temperature for 45 min, at which time TLC (20% EtOAc-DCM) indicated the reaction was complete. The mixture was quenched with a saturated NaHCO3 solution and 2 mL of 1 N NaOH and the aqueous portion (pH ˜9) was extracted with DCM (3×75 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give a light amber solid. Flash chromatography on silica gel (10% EtOAc-DCM) afforded the title compound as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
(4-chlorophenyl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([CH:30]([C:32]2[N:36]([CH3:37])[N:35]=[N:34][CH:33]=2)[OH:31])=[CH:26][CH:25]=1>C(Cl)Cl>[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]([C:32]2[N:36]([CH3:37])[N:35]=[N:34][CH:33]=2)=[O:31])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
(4-chlorophenyl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CN=NN1C
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CN=NN1C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 45 min, at which time TLC (20% EtOAc-DCM)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated NaHCO3 solution and 2 mL of 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion (pH ˜9) was extracted with DCM (3×75 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light amber solid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CN=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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